An In-Depth Technical Guide to N-Propyl-2-pyrrolidinecarboxamide HCl: Molecular Structure, Properties, and Synthesis
An In-Depth Technical Guide to N-Propyl-2-pyrrolidinecarboxamide HCl: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-Propyl-2-pyrrolidinecarboxamide hydrochloride, a molecule of interest within the broader class of pyrrolidine derivatives. These derivatives are significant in medicinal chemistry due to their presence in numerous natural products and pharmaceuticals.[1] This document will delve into the molecular characteristics, physicochemical properties, and a detailed synthetic protocol for this compound, offering insights valuable for its application in research and development.
Molecular Structure and Physicochemical Properties
N-Propyl-2-pyrrolidinecarboxamide HCl is the hydrochloride salt of the parent compound, N-Propyl-2-pyrrolidinecarboxamide. The core of the molecule is a pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom. Attached to the second carbon of this ring is a carboxamide group, which is further substituted with a propyl group on the nitrogen atom. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, typically the one in the pyrrolidine ring, by hydrochloric acid.
Structural Analysis
The IUPAC name for the free base is N-propylpyrrolidine-2-carboxamide.[2] The structure consists of a chiral center at the C2 position of the pyrrolidine ring, meaning it can exist as (S) and (R) enantiomers. The specific stereochemistry is a critical factor in its biological activity and should be considered during synthesis and characterization.
Molecular Weight
The molecular formula of the free base, N-Propyl-2-pyrrolidinecarboxamide, is C8H16N2O.[2] Its molecular weight is 156.23 g/mol .[2] The hydrochloride salt incorporates one molecule of HCl.
To calculate the molecular weight of N-Propyl-2-pyrrolidinecarboxamide HCl, we add the molecular weight of HCl (approximately 36.46 g/mol ) to the molecular weight of the free base:
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Molecular Weight of HCl Salt = 156.23 g/mol + 36.46 g/mol = 192.69 g/mol
Physicochemical Properties
Below is a table summarizing the key physicochemical properties of N-Propyl-2-pyrrolidinecarboxamide and its hydrochloride salt. It is important to note that while some data for the free base is available, specific experimental data for the hydrochloride salt is limited.
| Property | Value (Free Base) | Value (HCl Salt) | Source |
| Molecular Formula | C8H16N2O | C8H17ClN2O | [2] |
| Molecular Weight | 156.23 g/mol | 192.69 g/mol | Calculated |
| CAS Number | 84899-61-6 | 1236267-64-3 | [2][3] |
| Appearance | Likely an oil or low-melting solid | White to off-white solid | Inferred |
| Solubility | - | Soluble in water | [4] |
| Melting Point | Not readily available | Not readily available | |
| Boiling Point | Not readily available | Not readily available |
Synthesis of N-Propyl-2-pyrrolidinecarboxamide HCl
The synthesis of N-Propyl-2-pyrrolidinecarboxamide HCl can be achieved through the amidation of a proline derivative with propylamine. A common and effective method involves the activation of the carboxylic acid of L-proline (or D-proline for the other enantiomer) to form a more reactive species, such as an acid chloride, which then readily reacts with propylamine.
Synthetic Workflow
The overall synthetic process can be visualized as a two-step procedure: activation of the starting material followed by the amidation reaction and subsequent purification.
Caption: A general workflow for the synthesis of N-Propyl-2-pyrrolidinecarboxamide HCl.
Detailed Experimental Protocol
This protocol is adapted from general methods for the synthesis of pyrrolidine-2-carboxamides.[5]
Materials:
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L-Proline
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Thionyl chloride (SOCl2)
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n-Propylamine
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Anhydrous Dichloromethane (DCM)
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Anhydrous Diethyl Ether
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Triethylamine (TEA)
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Hydrochloric acid solution in diethyl ether (e.g., 2 M)
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Sodium sulfate (anhydrous)
Procedure:
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Activation of L-Proline:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend L-proline (1 equivalent) in anhydrous dichloromethane.
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Cool the suspension in an ice bath.
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Slowly add thionyl chloride (1.2 equivalents) dropwise to the cooled suspension. The causality here is that the reaction is exothermic and slow addition prevents a rapid increase in temperature.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The progress of the reaction can be monitored by the dissolution of L-proline and the cessation of gas (HCl and SO2) evolution. This step forms the L-proline acid chloride hydrochloride.
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After the reaction is complete, cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure.
-
-
Amidation:
-
Dissolve the resulting L-proline acid chloride hydrochloride in anhydrous dichloromethane under an inert atmosphere and cool in an ice bath.
-
In a separate flask, dissolve n-propylamine (1.1 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane. The triethylamine acts as a base to neutralize the HCl generated during the reaction and the HCl salt of the acid chloride.
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Slowly add the n-propylamine/triethylamine solution to the cooled acid chloride solution.
-
Allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification of the Free Base:
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Wash the reaction mixture with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Propyl-2-pyrrolidinecarboxamide free base.
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The crude product can be purified by column chromatography on silica gel.
-
-
Salt Formation:
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Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.
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Slowly add a solution of hydrochloric acid in diethyl ether (1 equivalent) with stirring.
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The N-Propyl-2-pyrrolidinecarboxamide HCl will precipitate as a solid.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
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Characterization and Quality Control
A self-validating protocol requires thorough characterization of the final product to confirm its identity and purity.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the amide nitrogen), as well as signals for the protons on the pyrrolidine ring. The chemical shifts will be influenced by the protonation state and the solvent used.
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¹³C NMR: The carbon NMR will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the amide will have a characteristic downfield shift.
-
-
Mass Spectrometry (MS):
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Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺) at m/z 157.13.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should display characteristic absorption bands for the N-H stretch of the secondary amide and the protonated amine, the C=O stretch of the amide, and C-H stretches of the alkyl groups.
-
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, ideally using a chiral column to determine the enantiomeric excess if a stereospecific synthesis was performed.
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Melting Point: A sharp melting point range is indicative of high purity.
Safety and Handling
N-Propyl-2-pyrrolidinecarboxamide HCl should be handled with appropriate safety precautions. Based on safety data for similar compounds, it may be a skin and eye irritant.[4]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area or a fume hood. Avoid creating dust.
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This technical guide provides a foundational understanding of N-Propyl-2-pyrrolidinecarboxamide HCl, from its molecular structure and properties to a detailed synthetic approach and methods for its characterization. The provided information is intended to support researchers and scientists in the effective synthesis, handling, and application of this compound in their drug discovery and development endeavors.
References
- Safety Data Sheet for (S)-3-Methyl-pyrrolidine hydrochloride. (n.d.). Retrieved from a chemical supplier's website. (Note: This is a proxy for safety information as a specific SDS for the target compound was not found).
-
N-propylpyrrolidine-2-carboxamide. (n.d.). PubChem. Retrieved from [Link]
- Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. (2012). Research and Reviews: Journal of Chemistry.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2021). Molecules, 26(16), 4994. [Link]
-
Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. (n.d.). Open Access Journals - Research and Reviews. Retrieved from [Link]
-
Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. (2011). Journal of Medicinal Chemistry, 54(10), 3586–3601. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2021). MDPI. Retrieved from [Link]
Sources
- 1. solventsandpetroleum.com [solventsandpetroleum.com]
- 2. N-propylpyrrolidine-2-carboxamide | C8H16N2O | CID 4984185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Propyl-2-pyrrolidinecarboxamide hydrochloride | 1236267-64-3 [chemicalbook.com]
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